1-(Bromomethyl)-4-methylnaphthalene
Overview
Description
1-(Bromomethyl)-4-methylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by a bromomethyl group attached to the first carbon and a methyl group attached to the fourth carbon of the naphthalene ring
Scientific Research Applications
1-(Bromomethyl)-4-methylnaphthalene finds applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
Target of Action
Similar compounds have been used to access bicyclic peptides with diverse conformations . Bicyclic peptides are a powerful modality for engaging challenging drug targets such as protein-protein interactions .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions , which could potentially lead to modifications of target proteins or other biomolecules.
Pharmacokinetics
The compound’s molecular weight of 221093 suggests that it could potentially be absorbed and distributed in the body
Biochemical Analysis
Biochemical Properties
. Bromomethyl compounds are generally known to be reactive, and they can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific biochemical context and can involve covalent bonding, hydrogen bonding, or van der Waals interactions .
Cellular Effects
Brominated compounds can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(Bromomethyl)-4-methylnaphthalene on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
The Boltzmann Transport Equation is often used to model the transport of particles in a medium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination selectively occurs at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of N-bromosuccinimide and radical initiators remains common, but the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methylnaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form 1-(Bromomethyl)-4-methyl-1,4-naphthoquinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of 4-methylnaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted derivatives like 1-(Azidomethyl)-4-methylnaphthalene.
Oxidation: 1-(Bromomethyl)-4-methyl-1,4-naphthoquinone.
Reduction: 4-Methylnaphthalene.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylnaphthalene can be compared with other similar compounds, such as:
1-(Bromomethyl)naphthalene: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.
4-Methylnaphthalene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Chloromethyl)-4-methylnaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Properties
IUPAC Name |
1-(bromomethyl)-4-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCVSUVCPKNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313928 | |
Record name | 1-(bromomethyl)-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41791-10-0 | |
Record name | NSC278616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(bromomethyl)-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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